molecular formula C18H22N2O2 B2827072 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 38060-12-7

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2827072
CAS No.: 38060-12-7
M. Wt: 298.386
InChI Key: TZNHLNVXLOILOJ-UHFFFAOYSA-N
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Description

This compound is a functionalized Cereblon ligand used for the development of a protein degrader library . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .


Synthesis Analysis

The synthesis of this compound involves the use of triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (l) iodide at 40℃ for 10 hours under N2 flow . The solvent is then evaporated, and the residue is partitioned between DCM and water. The mixture is filtered over Isolute and the filtrate’s solvent is evaporated. The residue is purified by column chromatography (eluent: DCM). The desired product fractions are collected and the solvent is evaporated. The residue is suspended in DIPE and the precipitate is filtered off .


Molecular Structure Analysis

The molecular structure of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene .


Physical and Chemical Properties Analysis

The compound is a white solid . Its FT-IR (KBr) spectrum exhibits peaks at 3462, 1708, 1637, 1425, 1382, 1261, 1070, 761, 692, 472 cm−1 . Its 1H NMR (300 MHz, CDCl3) and 13C NMR (75 MHz, C6D6) spectra have also been reported .

Scientific Research Applications

Optoelectronic and Fluorescent Properties

The compound and its derivatives have been researched for their photophysical and thermal properties. A series of isoindoline-1,3-dione derivatives demonstrated high thermal stability and potential as fluorescent compounds, thanks to their absorbance and fluorescence spectra recorded in different solvents. Computational studies using Density Functional Theory (DFT) further supported these findings by calculating the optical band gap and Frontier Molecular Orbital (FMO) energies of these compounds (Mane, Katagi, & Melavanki, 2019).

Molecular Structure Analysis and Antimicrobial Activity

Isoindoline-1,3-dione derivatives were synthesized, characterized, and their molecular structures were determined using various techniques, including single crystal X-ray diffraction. These compounds displayed significant antimicrobial activity against various pathogens, comparable to standard drugs. Molecular docking studies were also conducted to understand the interactions at the atomic level, adding another dimension to the understanding of these compounds' properties (Sabastiyan & Suvaikin, 2012).

Corrosion Inhibition

Aza-pseudopeptides derived from isoindoline-1,3-dione have been tested as corrosion inhibitors for mild steel in acidic solutions. The studies revealed that these compounds are efficient corrosion inhibitors, with their effectiveness increasing with concentration. They act as mixed-type inhibitors and show good consistency between experimental results and theoretical calculations (Chadli et al., 2017).

Catalytic Applications

2-Aminoisoindoline-1,3-Dione-functionalized magnetic nanoparticles have been used as a catalyst for the synthesis of 4H-pyran derivatives. The process offers advantages such as environmental friendliness, excellent yields, and the ease of separating the catalyst using an external magnet. This represents a step towards greener and more efficient catalytic processes in organic synthesis (Shabani et al., 2021).

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling pathways.

Biochemical Pathways

The interaction of isoindoline-1,3-dione derivatives with the dopamine receptor d2 suggests that they may influence dopaminergic signaling pathways . These pathways play a critical role in various physiological functions, including motor control, reward, and cognition.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The present invention provides new processes for the preparation of unsubstituted and substituted 4-amino-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds which are useful, for example, for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α . These new processes could improve and/or provide efficient processes for the commercial production of these compounds .

Properties

IUPAC Name

2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHLNVXLOILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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